molecular formula C19H16O5 B5544370 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate

3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B5544370
M. Wt: 324.3 g/mol
InChI Key: NIQRSRWDVOFZLJ-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.09977361 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

The compound 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate is part of a broader family of compounds with significant scientific research interest due to their potential in various applications. Research has focused on the efficient synthesis and functionalization of 2-oxo-2H-chromenes (coumarins), which share a core structure with the compound of interest. These efforts aim at producing highly functionalized chromenes in moderate yields, utilizing reagents such as dimethyl acetylenedicarboxylate in the presence of phenol derivatives and triphenylphosphine (Yavari, Amiri, & Haghdadi, 2004). Additionally, the exploration of thiazolidin-4-ones based on similar chromene structures indicates the synthesis potential for compounds with varied functional groups, suggesting a broad application in designing molecules with desired properties (Čačić et al., 2009).

Crystallographic Studies

Crystallography offers insight into the molecular structure and potential interaction mechanisms of chromene derivatives. Studies such as the determination of the crystal structure of poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] provide valuable information on the arrangement and bonding within these molecules. This knowledge is crucial for understanding the physical properties and reactivity of chromene derivatives, including those similar to this compound (Penkova, Retailleau, & Manolov, 2010).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of chromene derivatives are of significant interest. The synthesis and evaluation of compounds based on the chromene structure have shown potential antibacterial and antioxidant activities. These findings suggest that chromene derivatives, including those similar to the compound of interest, could serve as leads for developing new antimicrobial and antioxidant agents. The ability to synthesize diverse chromene derivatives enables the exploration of these biological activities across a range of compounds (Al-ayed, 2011).

Photophysical Properties

The study of chromene derivatives also extends to their photophysical properties. Investigations into the synthesis and light-controlled complexation of chromenes containing dimethylamino groups or aza-15-crown-5 ether units highlight the potential for these compounds in light-responsive applications. Such research demonstrates the versatility of chromene derivatives in designing materials that respond to external stimuli, such as light, which could be useful in various technological applications (Fedorova et al., 2003).

Properties

IUPAC Name

[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-6-12(2)8-15(7-11)24-18-10-22-17-9-14(23-13(3)20)4-5-16(17)19(18)21/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQRSRWDVOFZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.